molecular formula C17H22N2O3 B2397814 TERT-BUTYL 2-OXO-1H-SPIRO[INDOLE-3,3'-PIPERIDINE]-1'-CARBOXYLATE CAS No. 857677-51-1

TERT-BUTYL 2-OXO-1H-SPIRO[INDOLE-3,3'-PIPERIDINE]-1'-CARBOXYLATE

Cat. No.: B2397814
CAS No.: 857677-51-1
M. Wt: 302.374
InChI Key: HBXCGBUOSKUGDG-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxospiro[1H-indole-3,3’-piperidine]-1’-carboxylate is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. Spirocyclic compounds are characterized by their unique three-dimensional structures, which allow them to interact with a wide range of biological targets.

Preparation Methods

The synthesis of tert-butyl 2-oxospiro[1H-indole-3,3’-piperidine]-1’-carboxylate involves several key steps. One efficient synthetic route includes the following steps :

    Dianion Alkylation and Cyclization: The synthesis begins with the dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate.

    Demethylation: The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound.

    Purification: The compound is obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification.

Chemical Reactions Analysis

tert-Butyl 2-oxospiro[1H-indole-3,3’-piperidine]-1’-carboxylate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and piperidine moieties.

Common reagents used in these reactions include tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-oxospiro[1H-indole-3,3’-piperidine]-1’-carboxylate has several scientific research applications, including :

    Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and hormonal pathways.

    Biological Studies: It is employed in studies investigating the interaction of spirocyclic compounds with various biological receptors.

    Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxospiro[1H-indole-3,3’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind effectively to three-dimensional protein targets, influencing pathways related to cell signaling and receptor activation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

tert-Butyl 2-oxospiro[1H-indole-3,3’-piperidine]-1’-carboxylate can be compared with other spirocyclic compounds such as :

    Spirotryprostatin A and B: These compounds also feature spirocyclic structures and are known for their microtubule assembly inhibition properties.

    Pteropodine and Isopteropodine: These compounds interact with muscarinic serotonin receptors and have potential therapeutic applications.

The uniqueness of tert-butyl 2-oxospiro[1H-indole-3,3’-piperidine]-1’-carboxylate lies in its specific structural features and the range of biological activities it can exhibit.

Properties

IUPAC Name

tert-butyl 2-oxospiro[1H-indole-3,3'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-6-9-17(11-19)12-7-4-5-8-13(12)18-14(17)20/h4-5,7-8H,6,9-11H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXCGBUOSKUGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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